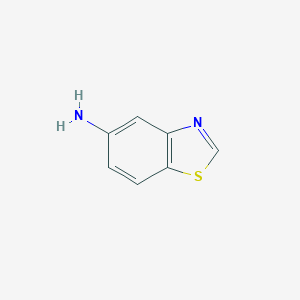

1,3-Benzothiazol-5-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZYHMZRXGNDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149988 | |

| Record name | Benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-93-9 | |

| Record name | 5-Benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzothiazolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Benzothiazole Heterocyclic System in Scientific Inquiry

The benzothiazole (B30560) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in modern medicinal chemistry. nih.govcrimsonpublishers.com This structural motif is not only prevalent in a variety of natural products found in marine and terrestrial organisms but also serves as a fundamental building block in the synthesis of a wide array of therapeutic agents. nih.govcrimsonpublishers.comresearchgate.net The inherent chemical properties of the benzothiazole nucleus, including its extended π-delocalized system, allow for diverse chemical modifications, making it a "privileged structure" in drug discovery. researchgate.netjchemrev.com

The versatility of the benzothiazole system is demonstrated by its presence in a broad spectrum of clinically approved drugs with diverse applications. researchgate.netajrconline.org These include the neuroprotective drug Riluzole, the antifungal agent Dimazole, the diuretic Ethoxzolamide, and the anti-Parkinson's drug Pramipexole. researchgate.net The ability of benzothiazole derivatives to interact with various biological targets has led to their investigation for a vast range of pharmacological activities. nih.govjyoungpharm.org Researchers have explored their potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, and antioxidant agents, among others. nih.govjchemrev.compharmacyjournal.in This wide-ranging biological activity underscores the profound importance of the benzothiazole heterocyclic system in the ongoing quest for novel and effective therapeutic solutions. nih.govjchemrev.com

Distinctive Research Focus on Amino Substituted Benzothiazoles in Medicinal Chemistry

Within the broader class of benzothiazole (B30560) derivatives, those bearing an amino group have garnered specific and significant attention from medicinal chemists. scholarsresearchlibrary.comresearchgate.net The introduction of an amino substituent onto the benzothiazole core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. pharmacyjournal.in Amino-benzothiazoles are recognized as an important class of compounds with a wide spectrum of biological and pharmacological properties. scholarsresearchlibrary.comresearchgate.net

Historically, 2-aminobenzothiazoles were extensively studied in the 1950s for their potential as central muscle relaxants. scholarsresearchlibrary.comresearchgate.net Since then, research has expanded dramatically, revealing a diverse range of biological activities for amino-substituted benzothiazoles. scholarsresearchlibrary.comresearchgate.net These compounds have been investigated for their potential as antitumor, antimicrobial, anthelmintic, anti-leishmanial, anticonvulsant, and anti-inflammatory agents. ajrconline.orgscholarsresearchlibrary.comresearchgate.net For instance, certain 2-aminobenzothiazole (B30445) derivatives have been synthesized and evaluated as potent antitumor agents and protein tyrosine kinase inhibitors. scholarsresearchlibrary.com The position of the amino group on the benzothiazole ring, as well as the presence of other substituents, can be systematically varied to fine-tune the pharmacological activity, making amino-benzothiazoles a fertile ground for the development of new therapeutic agents. ajrconline.orgpharmacyjournal.in

Current Academic Interest and Research Trajectories Pertaining to 1,3 Benzothiazol 5 Amine

Established and Emerging Synthetic Routes to the Benzothiazole Core Scaffold

The construction of the benzothiazole ring system has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods range from classical condensation reactions to modern catalytic and environmentally benign approaches.

Intramolecular Cyclization and Condensation Reactions

One of the most fundamental and widely employed methods for constructing the benzothiazole scaffold is through the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds, followed by cyclization. ontosight.ai This approach typically involves the reaction of 2-aminobenzenethiol with reagents such as carboxylic acids, aldehydes, esters, or nitriles. ontosight.aiarabjchem.org When carboxylic acids are used, the reaction often requires a dehydrating agent and catalyst like polyphosphoric acid (PPA) to facilitate the initial formation of an o-amidethiophenol intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2-substituted benzothiazole. arabjchem.orgmit.edu

The reaction with aldehydes is also a common pathway, often catalyzed by acids or oxidizing agents. ontosight.aimit.edu For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to efficiently synthesize benzothiazole derivatives from 2-aminothiophenol (B119425) and various aldehydes. ontosight.ai

Another significant route involves the intramolecular cyclization of thiobenzanilides (or thioformanilides). mit.edunih.gov This method can be promoted by various reagents, including transition metal catalysts like copper(II) or palladium, which facilitate the crucial C-S bond formation. mit.eduasianpubs.org Oxidants such as potassium ferricyanide (B76249) (Jacobson's method) or 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) can also effect the cyclization of thioformanilides to produce benzothiazoles at ambient temperatures.

Metal-Free and Catalyst-Free Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that avoid the use of expensive and often toxic metal catalysts. Several metal-free and even catalyst-free methods for benzothiazole synthesis have emerged.

A notable catalyst- and additive-free method involves a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant. Current time information in Bangalore, IN.ijrpc.com This approach achieves the formation of multiple C-S and C-N bonds in a single operation. Another strategy employs PCl₃ to promote the tandem cleavage, acylation, and cyclization of disulfides of 2-aminobenzenethiol with carboxylic acids in a metal-free, one-pot process. nih.gov

Furthermore, protocols utilizing N-Iodosuccinimide have been developed for the one-pot oxidative condensation to form 2-hetarylbenzothiazoles under metal-free and mild conditions. acs.org Some methods achieve cyclization under catalyst-free conditions simply by heating the reactants in a suitable solvent. For example, 2-substituted benzimidazoles and benzothiazoles have been synthesized by the condensation of o-phenylenediamine (B120857) or 2-aminobenzothiophenol with 5-arylidenepyrimidine-2,4,6-(1H,3H, 5H)-trione derivatives under reflux in ethanol without any catalyst. nih.gov A benzotriazole-based methodology has also been reported for the catalyst-free synthesis of 2-substituted benzothiazoles in water, offering an efficient and green alternative. google.comtandfonline.com

| Method Type | Key Reagents | Conditions | Advantage |

| Three-Component | Aromatic amines, aliphatic amines, elemental sulfur, DMSO | Catalyst- and additive-free | Environmentally friendly, uses cheap sulfur source. Current time information in Bangalore, IN.ijrpc.com |

| PCl₃-Promoted | Disulfides of 2-aminobenzenethiol, carboxylic acids | Metal-free, one-pot | Applicable to a wide range of carboxylic acids. nih.gov |

| Oxidative Condensation | sp3 C-H bond precursors, benzothiazoles, N-Iodosuccinimide | Metal-free, one-pot, mild | Operationally simple, structurally diverse products. acs.org |

| Condensation | 2-aminobenzenethiol, 5-arylidenepyrimidinetriones | Catalyst-free, reflux in EtOH | Simple procedure via C-C bond cleavage. nih.gov |

| Benzotriazole-based | Aryl/peptidyl benzotriazolides, 2-aminothiophenol | Catalyst-free, water, microwave | Green, economical, high yields. google.comtandfonline.com |

Microwave-Assisted Organic Synthesis of Benzothiazoles

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. This technology significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. researchgate.net The synthesis of the benzothiazole core has greatly benefited from this approach.

For example, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under microwave irradiation on the surface of solid supports like silica (B1680970) gel or montmorillonite, eliminating the need for an oxidizing agent. nih.gov Similarly, various biologically active benzothiazole derivatives, such as pyrazolidinonyl and triazine derivatives, have been synthesized rapidly and in excellent yields using microwave heating. researchgate.net One study reported that reactions requiring 4 to 6 hours under conventional heating were completed in just 1 to 2 minutes under microwave irradiation, with improved yields. researchgate.net The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) has also been efficiently achieved using microwave-induced condensation, highlighting the method's broad applicability. rsc.org

| Reactants | Method | Conventional Time | Microwave Time | Advantage |

| 2-Amino-6-substituted benzothiazoles + Benzaldehyde | Condensation | 4-6 hours | 1-2 minutes | Drastic time reduction, improved yields. researchgate.net |

| 2-Aminothiophenol + Aldehydes | Condensation on solid support | N/A | Minutes | High yields, no oxidant needed. nih.gov |

| 2-Amino-6-nitrobenzothiazole + 3,5-diiodosalicylaldehyde | Schiff base formation | Hours | 8-10 minutes | Eco-friendly, short reaction time, good yield. rsc.org |

| 2-Aminobenzothiazole (B30445) derivatives + Chloroacetyl chloride | Acetamide synthesis | N/A | Minutes | Drastic time reduction, excellent yields. |

One-Pot Multicomponent Strategies for Benzothiazole Construction

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine two or more sequential reactions in a single reaction vessel, avoiding the isolation of intermediates. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Several MCRs have been developed for benzothiazole synthesis. A three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur provides a direct route to 2-substituted benzothiazoles. Current time information in Bangalore, IN.ijrpc.com Another example is the synthesis of S-alkyl/aryl benzothiazole-2-carbothioates from thiols, oxalyl chloride, and 2-aminothiophenols in a one-pot process catalyzed by n-tetrabutylammonium iodide (TBAI). mdpi.com

Deep eutectic solvents (DESs) have also been employed as green catalysts for the one-pot multicomponent synthesis of 2-substituted benzothiazoles from o-chloronitrobenzene, aldehydes or ketones, and sulfur under solvent-free conditions. Additionally, complex fused heterocyclic systems, such as annulated benzothiazoloquinazolines, have been constructed via one-pot, three-component reactions of 2-aminobenzothiazoles, cyclic ketones, and aldehydes, demonstrating the power of MCRs to build molecular complexity efficiently. rsc.org

Targeted Synthesis of this compound

While general methods provide access to the core benzothiazole structure, the synthesis of specifically substituted derivatives like this compound requires regioselective strategies. The introduction of an amino group at the C5 position is a key transformation for creating various functional molecules.

Strategies for Regioselective Introduction of the Amino Moiety at the C5 Position

The direct introduction of an amino group onto the benzothiazole ring at the C5 position is challenging. The most common and reliable strategy involves the synthesis of a precursor molecule with a functional group at the C5 position that can be readily converted into an amine. The nitro group (–NO₂) is an ideal precursor for this purpose due to the well-established methods for its reduction to an amino group (–NH₂).

A general and effective route to this compound is, therefore, the reduction of 5-nitro-1,3-benzothiazole. ontosight.ai This two-step approach involves:

Synthesis of a 5-nitrobenzothiazole (B1296503) intermediate: This can be achieved through the cyclization of a correspondingly substituted precursor. For example, the condensation of 2-amino-4-nitrothiophenol with an appropriate aldehyde or other cyclization partner yields a 5-nitrobenzothiazole derivative. nih.gov

Reduction of the nitro group: The 5-nitro group is then reduced to the 5-amino group. This reduction can be accomplished using various standard reagents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) or through catalytic hydrogenation. nih.gov

A specific synthetic sequence reported in the literature involves the condensation of 2-amino-4-nitrothiophenol with 4-(piperidin-1-yl)benzaldehyde (B83096) to produce the corresponding 5-nitrobenzothiazole, which is subsequently reduced to the 5-aminobenzothiazole derivative. nih.gov While direct C-H amination is an emerging field, its application for the regioselective synthesis of this compound is not yet a standard method and often relies on directing groups that may not be present or desired in the final molecule. nih.gov Therefore, the nitro-group reduction pathway remains the most practical and widely applicable method.

An in-depth examination of the advanced synthetic methodologies for the chemical compound this compound and its subsequent functionalized derivatives reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing a variety of structures with potential applications in medicinal chemistry and materials science.

Advanced Computational and Theoretical Investigations of 1,3 Benzothiazol 5 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for studying benzothiazole (B30560) derivatives. mdpi.combohrium.com DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), allow for the accurate calculation of a molecule's electronic structure and properties. bohrium.comnbu.edu.sa These calculations are foundational for understanding the geometry, electronic behavior, and spectroscopic signatures of 1,3-Benzothiazol-5-amine. The application of these computational techniques enables the analysis of charge distribution, the prediction of molecular reactivity through frontier molecular orbitals, and the simulation of various spectra. mdpi.comresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com For benzothiazole derivatives, these calculations provide precise values for bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com For instance, in related benzothiazole structures, the C=N bond length in the thiazole (B1198619) ring can vary depending on substituents, which influences the electronic properties of the ring. nbu.edu.sa

Conformational analysis, often performed by systematically rotating specific bonds, helps identify the most energetically stable conformers. mdpi.com For derivatives with substituents, this analysis can reveal rotational barriers, which are influenced by electronic effects and steric hindrance. In some benzothiazole derivatives, a high rotational barrier for a C-C single bond can indicate significant π-character due to conjugation, which stabilizes the molecule. nbu.edu.sa While specific data for this compound is not detailed in the provided results, the general findings for the benzothiazole scaffold show that the molecule is nearly planar. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for Benzothiazole Derivatives (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.457 - 1.480 nbu.edu.sa | - | - |

| C=N (thiazole) | 1.294 - 1.341 nbu.edu.sa | - | - |

| Interplanar Angle | - | 16.6 - 30.0 mdpi.com | - |

| C22-N221-N222-S22 | - | - | ~10° difference in conformers mdpi.com |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. nbu.edu.sa

For various benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The specific value is highly dependent on the nature and position of substituents on the benzothiazole ring. mdpi.comresearchgate.net Electron-donating or electron-withdrawing groups can significantly alter the energies of the HOMO and LUMO levels, thereby tuning the molecule's electronic behavior. haramaya.edu.et Analysis of the orbital distribution shows that in many derivatives, the HOMO is located on the benzothiazole moiety, while the LUMO may be situated on a substituent, indicating a potential for intramolecular charge transfer upon excitation. ukm.my

These HOMO and LUMO energy values are also used to calculate global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), which provide further insights into the molecule's stability and reactivity. nbu.edu.sascirp.orgsciencepub.net

Table 2: Electronic Properties of Substituted Benzothiazoles (Theoretical)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Formyl Derivative | - | - | 3.95 nbu.edu.sa |

| Vinyl Derivative | - | - | 4.70 nbu.edu.sa |

| 2-mercapto-benzothiazole | - | - | 7.987 sciencepub.net |

| Benzothiazole (unsubstituted) | - | - | 8.478 sciencepub.net |

| Compound with CF3 substituent | - | - | Lowest in series mdpi.com |

| Compound with no substituent | - | - | Highest in series mdpi.com |

Note: These values are for different benzothiazole derivatives and illustrate the range of electronic properties within this chemical class.

Theoretical calculations are highly effective in predicting the spectroscopic characteristics of molecules. Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing information on electronic transitions. mdpi.comukm.my The primary electronic transitions in many benzothiazole derivatives are from the HOMO to the LUMO. scirp.org

Calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) spectra to help assign specific absorption bands to molecular vibrations, such as C=O, C=S, and N-H stretching frequencies. ukm.my Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These predicted spectra often show good agreement with experimental data, which serves to validate the computational models used. mdpi.commdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data for Benzothiazolyl-benzoylthiourea Derivatives

| Spectroscopic Feature | Predicted Range (cm⁻¹ / ppm) | Experimental Range (cm⁻¹ / ppm) |

| IR: ν(C=O) | - | 1664-1673 cm⁻¹ ukm.my |

| IR: ν(C=S) | - | 1238-1249 cm⁻¹ ukm.my |

| IR: ν(N-H) | - | 3031-3055 cm⁻¹ ukm.my |

| ¹H NMR: N-H (amine) | - | 12.14-12.35 ppm ukm.my |

| ¹H NMR: N-H (amide) | - | 14.17-14.43 ppm ukm.my |

| ¹H NMR: Aromatic Protons | - | 7.08-8.16 ppm ukm.my |

Note: This data is for related benzothiazole derivatives, illustrating the application of spectroscopic prediction.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution across a molecule. scirp.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. scirp.orgresearchgate.net The MESP map is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas denote regions with near-zero or neutral potential.

For benzothiazole derivatives, MESP maps reveal that the nitrogen and sulfur heteroatoms are typically electron-rich regions, making them potential sites for hydrogen bonding and coordination with metal ions. scirp.org The distribution of electrostatic potential is influenced by the various substituents attached to the benzothiazole core. researchgate.net This analysis is crucial for understanding drug-receptor interactions and other noncovalent bonding patterns. researchgate.net

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. researchgate.netbiointerfaceresearch.com For benzothiazole derivatives, docking studies have been performed against a wide range of biological targets, including enzymes implicated in cancer, bacterial infections, and inflammation. jyoungpharm.orgnih.gov

Molecular docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand and the receptor. nih.gov A more negative score typically indicates a stronger, more favorable binding interaction. pensoft.net

Studies on various benzothiazole derivatives have shown significant binding affinities to targets like the Human Epidermal growth factor receptor (HER) and DNA gyrase. researchgate.netnih.gov For example, certain benzo[d]thiazol-2-amine derivatives exhibited high-affinity docking scores ranging from -9.8 to -10.4 kcal/mol with the HER enzyme. nih.gov Another study on benzothiazole-based compounds targeting the DprE1 enzyme in M. tuberculosis reported binding affinities as strong as -8.9 kcal/mol. rsc.org

The analysis of the docked pose reveals the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. japsonline.com For instance, the nitrogen atom of the benzothiazole ring often acts as a hydrogen bond acceptor, interacting with amino acid residues like Arginine in the active site of a target enzyme. japsonline.com These detailed interaction profiles are essential for the rational design and optimization of new, more potent therapeutic agents. nih.gov

Table 4: Sample Molecular Docking Results for Benzothiazole Derivatives

| Compound/Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions Noted |

| Benzothiazole Derivative 7a | DprE1 (4FDN) | -8.4 rsc.org | Interaction with active site amino acids rsc.org |

| Benzothiazole Derivative 26a | DprE1 (4P8N) | -8.9 rsc.org | Good affinity within the target site rsc.org |

| Benzo[d]thiazol-2-amine Derivative 2 | HER Enzyme | -10.4 nih.gov | Hydrogen bonding, hydrophobic interactions nih.gov |

| Benzothiazole-Thiazole Hybrid TZ9 | Not Specified | -10.9 pensoft.net | High binding affinity pensoft.net |

| Benzohydrazide Derivative 3C | Cyclooxygenase (1EQG, 1CX2) | -10.41 / -9.20 jyoungpharm.org | Strong binding affinity jyoungpharm.org |

Note: The compounds listed are derivatives of benzothiazole, not this compound itself, but they demonstrate the application of docking studies to this class of molecules.

Computational Identification of Potential Biological Targets

Computational methods, particularly molecular docking, are instrumental in identifying and validating potential biological targets for benzothiazole derivatives. jyoungpharm.orgontosight.ai By simulating the interaction between the compound and various protein structures, researchers can predict binding affinities and modes of action.

Derivatives of 1,3-benzothiazole have been computationally screened against a range of biological targets, revealing potential therapeutic applications. For instance, molecular docking studies have shown that benzothiazole derivatives can exhibit strong binding affinity for receptors associated with inflammation, such as cyclooxygenase (COX) enzymes (PDB IDs: 1CX2 and 1EQG). jyoungpharm.orgresearchgate.net In the field of oncology, computational analysis has identified the p56lck enzyme as a potential target, with benzothiazole-thiazole hybrids designed to inhibit this protein kinase. biointerfaceresearch.com Furthermore, mechanistic investigations into novel HIV-1 capsid inhibitors have utilized the this compound scaffold, with computational studies guiding the design of derivatives that bind effectively to the HIV-1 capsid protein. nih.gov These in silico findings underscore the versatility of the benzothiazole core in targeting a diverse array of proteins implicated in various diseases. ontosight.ai

Table 1: Examples of Potential Biological Targets for Benzothiazole Derivatives Identified Computationally

| Target Protein/Enzyme | Therapeutic Area | Computational Method | Reference |

| HIV-1 Capsid | Antiviral | Molecular Dynamics, Docking | nih.gov |

| Cyclooxygenase (1CX2, 1EQG) | Anti-inflammatory | Molecular Docking | jyoungpharm.orgresearchgate.net |

| p56lck Tyrosine Kinase | Anticancer | Molecular Docking, MD Simulation | biointerfaceresearch.com |

| Aβ Aggregates | Neurodegenerative Disease | Molecular Dynamics | nih.gov |

| Candida albicans proteins (CYP51, DHFR) | Antifungal | Molecular Docking, MD Simulation | bohrium.com |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Site Interactions

Molecular dynamics (MD) simulations offer a powerful lens to study the time-resolved behavior of molecules, providing detailed information on conformational changes and the stability of ligand-protein interactions. nih.govpensoft.net For derivatives of this compound, MD simulations have been crucial in understanding how these molecules behave within a biological environment.

In a study on HIV-1 capsid inhibitors, a 500-nanosecond MD simulation was performed on a derivative of this compound bound to its target. nih.gov The analysis of the root mean square deviation (RMSD) indicated that the protein-ligand complex slightly deviated from the initial X-ray crystal structure but quickly stabilized into a few similar conformations. nih.gov Further analysis of the root mean square fluctuation (RMSF) of individual amino acids revealed which residues had the most significant deviations, highlighting key areas of flexibility and interaction within the binding site. nih.gov Clustering the trajectory from the simulation helped identify the most populated conformational state, confirming that the compound remains stably bound in a well-defined orientation. nih.gov

Similarly, MD simulations have been used to elucidate the interaction of benzothiazole derivatives with amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov These simulations can clarify the binding mode and demonstrate how the compounds might interfere with the fibril formation process. nih.gov The stability of interactions between benzothiazole hybrids and fungal protein targets has also been confirmed through MD simulations, supporting the findings from molecular docking. bohrium.com These studies collectively demonstrate that MD simulations are an indispensable tool for validating docking results and gaining a dynamic understanding of the binding interactions of this compound derivatives at the atomic level.

Computational Solubility Modeling and Thermodynamic Analysis

The solubility of a compound is a critical physicochemical property, and computational models are frequently used to predict and correlate solubility data under various conditions. Research on 2-methyl-1,3-benzothiazol-5-amine, a close derivative, provides a framework for understanding the solubility behavior of the parent compound. researchgate.netogu.edu.truni-duesseldorf.de

Application of Mathematical Models (e.g., Jouyban-Acree, Redlich-Kister, Wilson, Yalkowsky) for Solubility Correlation

Several mathematical cosolvency models have been successfully applied to correlate the solubility data of 2-methyl-1,3-benzothiazol-5-amine in binary solvent mixtures, such as ethanol (B145695) and water, at different temperatures. researchgate.netresearchgate.net These models are essential for representing experimental solubility data with high accuracy, which is valuable in pharmaceutical development and chemical engineering. acs.org

The Jouyban-Acree model is particularly noted for its ability to accurately correlate solubility data in mixed solvents at various temperatures. researchgate.netacs.org Other models, including the Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) , modified Wilson , and Yalkowsky models, have also been employed to represent the solubility profile of the compound. researchgate.net The successful application of these models allows for the prediction of solubility in solvent compositions that have not been experimentally measured, thereby saving time and resources.

Table 2: Mathematical Models for Solubility Correlation

| Model Name | Description | Application | Reference |

| Jouyban-Acree Model | Correlates drug solubility in mixed solvents at various temperatures. | Widely used for its accuracy in representing solubility in cosolvent systems. | researchgate.netacs.org |

| CNIBS/Redlich-Kister Model | A combined model that describes the deviation from ideal solubility in binary solvent mixtures. | Correlates solubility data in binary mixtures. | researchgate.net |

| Modified Wilson Model | A thermodynamic model based on local composition concepts to describe liquid-phase activity coefficients. | Used to correlate solubility data in mixed solvent systems. | researchgate.net |

| Yalkowsky Model | A simpler model that provides estimations of aqueous solubility based on melting point and octanol-water partition coefficient. | Used for prediction of solubility, particularly in aqueous systems. | researchgate.net |

Thermodynamic Functions of Dissolution (Apparent Gibbs Free Energy, Enthalpy, and Entropy) Calculations

The thermodynamic functions of dissolution, including the apparent Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), can be calculated from experimental solubility data using the van't Hoff equation. researchgate.net These parameters provide fundamental insights into the dissolution process.

Table 3: Thermodynamic Functions of Dissolution for a Benzothiazole Derivative

| Thermodynamic Function | Symbol | Significance | Typical Finding for Benzothiazole Derivative | Reference |

| Apparent Gibbs Free Energy | ΔG° | Indicates the favorability of the dissolution process under standard conditions. | Positive values when solubility is expressed as a mole fraction. | researchgate.netmdpi.com |

| Apparent Enthalpy of Dissolution | ΔH° | Represents the heat absorbed or released during dissolution. | Positive, indicating an endothermic process. | researchgate.net |

| Apparent Entropy of Dissolution | ΔS° | Measures the change in disorder of the system upon dissolution. | Positive, indicating the process is entropy-driven. | researchgate.netmdpi.com |

Biological Activity and Mechanistic Elucidation of 1,3 Benzothiazol 5 Amine Derivatives

Anticancer and Antitumor Potential

Derivatives of the benzothiazole (B30560) nucleus are recognized for their broad-spectrum biological activities, including significant potential as anticancer agents. researchgate.net These compounds have been shown to be effective against various cancer cell lines through a variety of mechanisms. researchgate.net Research has led to the synthesis of numerous benzothiazole derivatives that exhibit potent antiproliferative effects in different cancer models. researchgate.net

A primary mechanism through which 1,3-benzothiazole derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing apoptosis, or programmed cell death. Apoptosis is a crucial process for removing potentially harmful cells, such as tumor cells, and its induction is a key strategy in cancer therapy. nih.gov

Several studies have highlighted derivatives that effectively trigger this process. For instance, a series of N-1,3-benzothiazol-2-ylbenzamides were evaluated for their antiproliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. Many of these compounds demonstrated significant inhibition of cell growth. nih.gov Notably, compound 1k (a specific N-1,3-benzothiazol-2-ylbenzamide) showed a distinct proapoptotic effect, particularly on the MCF-7 cell line. nih.gov Similarly, pyridinyl-2-amine linked benzothiazole-2-thiol derivatives have been synthesized, with compound 7e showing potent anticancer activity against several cell lines, including HepG2. Further investigation revealed that compound 7e induces apoptosis in these cancer cells in a concentration-dependent manner. acs.org

Other synthesized derivatives have also shown remarkable growth inhibitory activities against a panel of human tumor cell lines, including those for leukemia, non-small cell lung cancer, and colon cancer. nih.gov For example, the chlorobenzyl indole semicarbazide benzothiazole derivative 55 exhibited potent activity against HT-29, H460, A549, and MDA-MB-231 cancer cell lines. researchgate.netnih.gov The combined treatment of bladder carcinoma cells (HT-1376) with the benzothiazole-thiadiazole derivative 4g and cisplatin was found to increase cellular apoptosis compared to treatment with cisplatin alone. nih.gov

Table 1: Antiproliferative Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 55 | HT-29 (Colon) | IC50 | 0.024 | researchgate.netnih.gov |

| 55 | H460 (Lung) | IC50 | 0.29 | researchgate.netnih.gov |

| 55 | A549 (Lung) | IC50 | 0.84 | researchgate.netnih.gov |

| 55 | MDA-MB-231 (Breast) | IC50 | 0.88 | researchgate.netnih.gov |

| 4g | HT-1376 (Bladder) | IC50 | 26.51 | nih.gov |

| 8 | ACHN (Renal) | GI50 | 0.542 | researchgate.netnih.gov |

| 8 | A-498 (Renal) | GI50 | 1.02 | researchgate.netnih.gov |

Antimitotic agents disrupt cell division (mitosis), a critical process for the rapid proliferation of cancer cells. nih.gov Certain 1,3-benzothiazole derivatives function as antimitotic agents by interfering with microtubule dynamics. Microtubules are essential components of the cellular machinery for mitosis, and their proper function is necessary for cell division.

Research has focused on developing benzothiazole-based compounds that act as tubulin polymerization inhibitors. nih.gov For example, a study on 6-fluoro-triazolo-benzothiazole analogues evaluated their in vitro antimitotic activity. The results indicated that these compounds could inhibit cancer cell proliferation by affecting microtubules, either by promoting their formation or by preventing their breakdown. acs.org Compounds TZ2 and TZ9 were identified as the most active in this series. acs.org In silico molecular docking studies supported these findings, showing the inhibitory potential of these triazolo-benzothiazole derivatives against the tubulin protein. acs.org Another approach has involved creating photoswitchable tubulin inhibitors from styrylbenzothiazole derivatives, which can control microtubule dynamics with spatial and temporal precision by targeting the colchicine domain. nih.gov

The misfolding and aggregation of proteins like α-synuclein (α-syn) and tau are pathological hallmarks of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, respectively. nih.govnih.gov Interestingly, compounds developed from the benzothiazole scaffold have shown potential in modulating these processes.

A study investigated a set of benzothiazole derivatives for their ability to interfere with the aggregation of α-syn and the tau isoform 2N4R. nih.govmdpi.com Using various biophysical methods, researchers identified 5-nitro-1,2-benzothiazol-3-amine (5-NBA) as a potent inhibitor of both oligomerization and fibril formation at low micromolar concentrations. nih.govmdpi.com In a cell-based assay, 5-NBA was shown to inhibit the formation of α-synuclein inclusions in a dose-dependent manner. nih.govmdpi.com Another derivative, N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide (compound 13) , also demonstrated the ability to reduce oligomerization, albeit at higher concentrations. nih.gov

Further research involving the rational design of benzothiazole- and indole-based hybrids has yielded compounds capable of simultaneously targeting both tau and α-syn aggregates. nih.gov Specifically, compounds 46 and 48 from this series showed high anti-aggregation activity against both proteins. nih.gov Compound 48 was also found to significantly inhibit the formation of α-syn inclusions in a cellular model. nih.gov These findings suggest that benzothiazole derivatives could serve as foundational structures for developing agents to treat neurodegenerative diseases characterized by protein aggregation. nih.govnih.gov

Solid tumors often contain regions with low oxygen levels, known as hypoxic areas. mdpi.com This hypoxic microenvironment promotes tumor progression, malignancy, and resistance to conventional cancer therapies. mdpi.com Consequently, developing drugs that specifically target cancer cells in these hypoxic regions is a promising therapeutic strategy. mdpi.com

Benzothiazole derivatives have been designed to target key proteins and pathways that are dysregulated in hypoxic tumors. mdpi.com Tumor hypoxia leads to the activation of the hypoxia-inducible factor (HIF) cascade, which in turn causes the overexpression of various drug targets that may not be present in normal, well-oxygenated tissues. mdpi.com These targets include vascular endothelial growth factor (VEGF), cyclin-dependent protein kinases (CDKs), and carbonic anhydrase IX/XII. mdpi.com A wide variety of benzothiazole derivatives have been reported to interfere with these proteins, which are involved in angiogenesis, cell proliferation, and cell cycle regulation under hypoxic conditions. mdpi.com This selective targeting provides a potential strategy for developing more effective and less toxic anticancer therapies for solid tumors. mdpi.com

Antimicrobial Spectrum and Mechanisms (Antibacterial, Antifungal, Antiviral, Antitubercular)

The 1,3-benzothiazole scaffold is a versatile pharmacophore that is also integral to the development of potent antimicrobial agents. Derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and the mycobacterium responsible for tuberculosis.

The antimicrobial potential of these compounds is of great importance given the global challenge of antimicrobial resistance. Numerous synthesized derivatives, including Schiff bases and metal complexes derived from 2-aminobenzothiazole (B30445), have shown promising activity. For instance, certain 4H-pyrimido[2,1-b] nih.govnih.govbenzothiazole derivatives were effective against both gram-positive and gram-negative bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Similarly, novel heteroarylated benzothiazoles have exhibited good antifungal activity.

Table 2: Antimicrobial Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 3c | E. coli | MIC | 3.125 | |

| 3c | S. aureus | MIC | 6.25 | |

| 3c | P. aeruginosa | MIC | 3.125 | |

| 3c | A. flavus (fungus) | MIC | 3.125 | |

| 41c | E. coli | MIC | 3.1 | |

| 41c | P. aeruginosa | MIC | 6.2 | |

| 16c | S. aureus | MIC | 0.025 mM |

The antimicrobial action of 1,3-benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes that are vital for the pathogen's survival. By targeting these enzymes, the compounds disrupt critical cellular processes.

One such target is dihydroorotase , an enzyme necessary for pyrimidine synthesis in bacteria. Certain benzothiazole derivatives have been shown to significantly suppress the activity of E. coli dihydroorotase. Another important enzyme target is dihydropteroate synthase (DHPS) , which is crucial for folate synthesis in bacteria. Sulfonamide-containing drugs act by inhibiting DHPS, and benzothiazole derivatives bearing a pyrazolone ring have demonstrated the potential to inhibit this enzyme, with some compounds showing activity comparable to the standard drug sulfadiazine.

Furthermore, benzothiazole derivatives have been developed as inhibitors of DNA gyrase , an enzyme essential for bacterial DNA replication. For example, compounds 19a and 19b showed potent inhibition against the DNA gyrase enzyme and exhibited strong antibacterial activity against Enterococcus faecalis. Other enzymatic targets include uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , involved in cell wall synthesis, and peptide deformylase , which is essential for bacterial protein synthesis. Docking studies have shown that various benzothiazole derivatives can bind effectively to the active sites of these enzymes, explaining their antibacterial effects.

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 1,3-benzothiazole have demonstrated notable efficacy as antibacterial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria. Research has focused on synthesizing novel analogs to enhance this antibacterial potential. For instance, benzothiazole derivatives of isatin have shown greater activity against Gram-negative strains compared to Gram-positive ones. nih.gov One such derivative, containing a bromo group at the 5th position of the isatin ring, displayed excellent antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.1 μg/ml and against P. aeruginosa with an MIC of 6.2 μg/ml, surpassing the efficacy of the reference drug ciprofloxacin. nih.gov This compound was also equipotent to ciprofloxacin against the Gram-positive bacteria Bacillus cereus and S. aureus, with an MIC of 12.5 μg/ml. nih.gov

Other synthetic approaches have yielded pyrimidine and pyrrole analogs of benzothiazole. Certain derivatives from this class were found to be highly active, with one compound showing superior inhibition against Gram-positive strains like S. aureus (MIC = 8 µmol L⁻¹) and Streptococcus pneumonia (MIC = 4 µmol L⁻¹) compared to the standard drug cefotaxime. nih.gov Similarly, benzothiazole-based thiazolidinones have exhibited potent antibacterial action, with some derivatives showing significantly lower MIC values (0.18–4.6 × 10⁻² μmol/ml) than standard drugs like ampicillin and streptomycin against tested strains. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase or peptide deformylase. nih.gov

Table 1: Antibacterial Activity of Selected 1,3-Benzothiazole Derivatives

| Compound Class | Bacterial Strain | MIC Value | Reference |

| Benzothiazole-isatin derivative (41c) | E. coli (Gram-) | 3.1 μg/ml | nih.gov |

| Benzothiazole-isatin derivative (41c) | P. aeruginosa (Gram-) | 6.2 μg/ml | nih.gov |

| Benzothiazole-isatin derivative (41c) | B. cereus (Gram+) | 12.5 μg/ml | nih.gov |

| Benzothiazole-isatin derivative (41c) | S. aureus (Gram+) | 12.5 μg/ml | nih.gov |

| Pyrimidine-benzothiazole analog (78a) | S. aureus (Gram+) | 8 µmol L⁻¹ | nih.gov |

| Pyrimidine-benzothiazole analog (78a) | S. pneumonia (Gram+) | 4 µmol L⁻¹ | nih.gov |

| Dichloropyrazole-benzothiazole analog (104) | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-benzothiazole analog (104) | Gram-negative strains | 1–4 µg/ml | nih.gov |

Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

The antifungal properties of 1,3-benzothiazole derivatives have been investigated against various pathogenic fungi, including clinically relevant species like Candida albicans and Aspergillus niger. One study focused on 6-amino-2-n-pentylthiobenzothiazole (APB), evaluating its in vitro activity against 26 strains of the genus Candida. nih.gov The results showed that 17 of these strains had an IC₅₀ (concentration inhibiting 50% of growth) of ≤ 40 µmol/ml, indicating significant susceptibility. nih.gov

Further studies on a series of 10 benzothiazole derivatives identified compounds with chlorine substituents on the benzothiazole ring as being particularly effective. researchgate.net One such derivative, compound 4d, was found to be the most potent against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL, which was comparable to the reference drugs ketoconazole and fluconazole. researchgate.net Other research has also confirmed the antifungal potential of benzo[d]thiazole derivatives, with some showing significant activity against A. niger and C. albicans. nih.govmdpi.com The mechanism of action for some of these antifungal agents involves targeting the fungal cell wall, such as by inhibiting the enzyme Gwt1, which is crucial for the maturation of GPI-anchored proteins essential for cell wall integrity. mdpi.com

Table 2: Antifungal Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Fungal Strain | Activity Metric | Value | Reference |

| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida spp. (17 strains) | IC₅₀ | ≤ 40 µmol/ml | nih.gov |

| 6-amino-2-n-pentylthiobenzothiazole (APB) | Candida spp. (7 strains) | IC₅₀ | 40-80 µmol/ml | nih.gov |

| Benzothiazole Derivative (4d) | Candida krusei | MIC₅₀ | 1.95 µg/mL | researchgate.net |

| 2-phenyl-1,3-thiazole derivative (12) | Aspergillus niger | MIC | 125–150 μg/mL | nih.gov |

Anti-tubercular Activity against Mycobacterium tuberculosis

Benzothiazole-containing compounds have emerged as a promising class of agents in the search for new treatments for tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. tandfonline.comnih.gov A notable area of research involves the synthesis of benzothiazole–pyrimidine hybrids. Several compounds from this series have demonstrated high activity against the first-line drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with MIC values ranging from 0.24 to 0.98 µg/mL. tandfonline.com

Specifically, compounds designated as 5c and 15 showed excellent efficiency against the sensitive strain and also proved to be the most active against resistant strains. tandfonline.com Compound 5c displayed an MIC of 0.98 µg/mL against an MDR TB strain and 3.9 µg/mL against an XDR TB strain. tandfonline.com Compound 15 showed MICs of 1.95 µg/mL and 7.81 µg/mL against MDR and XDR strains, respectively. tandfonline.com The proposed mechanism for some of these potent derivatives involves the inhibition of decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

Table 3: Anti-tubercular Activity of Benzothiazole–Pyrimidine Hybrids

| Compound | M. tuberculosis Strain | MIC Value | Reference |

| 5c | Drug-Sensitive (ATCC 25177) | 0.24–0.98 µg/mL | tandfonline.com |

| 5b | Drug-Sensitive (ATCC 25177) | 0.24–0.98 µg/mL | tandfonline.com |

| 12 | Drug-Sensitive (ATCC 25177) | 0.24–0.98 µg/mL | tandfonline.com |

| 15 | Drug-Sensitive (ATCC 25177) | 0.24–0.98 µg/mL | tandfonline.com |

| 5c | MDR-TB (ATCC 35822) | 0.98 µg/mL | tandfonline.com |

| 15 | MDR-TB (ATCC 35822) | 1.95 µg/mL | tandfonline.com |

| 5c | XDR-TB (RCMB 2674) | 3.9 µg/mL | tandfonline.com |

| 15 | XDR-TB (RCMB 2674) | 7.81 µg/mL | tandfonline.com |

Antiviral Effects and Related Research

The benzothiazole scaffold is a key component in the development of various antiviral agents, showing activity against a range of DNA and RNA viruses. nih.govacs.org Research into pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives has revealed potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), achieving a 50–61% reduction in viral plaques. nih.gov Furthermore, certain benzothiazolyl-arylhydrazones have also demonstrated significant anti-HSV-1 activity. nih.gov

In the context of Human Immunodeficiency Virus (HIV), a 6-chlorobenzothiazole derivative showed a promising anti-HIV effect with an EC₅₀ (50% effective concentration) of less than 7 μg/ml. nih.gov Another derivative, 2-(p-chlorophenoxymethyl)benzothiazole, was identified as a reverse transcriptase inhibitor with an IC₅₀ value of 0.34 µmol/l. nih.gov Studies have also evaluated benzothiazole derivatives against other viruses, such as vaccinia virus, with some compounds showing medium activity and selectivity. semanticscholar.org A series of (3-benzo[d]thiazole-2-yl)-2-pyridones were tested in vitro, with five compounds showing promising effects (a reduction of 50% or more) against viruses including coxsackievirus B4 (CBV4), HSV-1, and hepatitis A virus (HAV). acs.org

Anti-inflammatory and Analgesic Properties

Benzothiazole and its derivatives are recognized for possessing a wide spectrum of biological activities, including significant anti-inflammatory and analgesic properties. nih.govjyoungpharm.org The structural versatility of the benzothiazole nucleus allows for modifications that can lead to potent therapeutic agents. researchgate.net

Several studies have synthesized and evaluated new series of benzothiazole derivatives bearing moieties like benzenesulphonamide and carboxamide. nih.gov In these studies, certain compounds have demonstrated potent anti-inflammatory and analgesic activities in vivo, with efficacy comparable to established drugs like celecoxib. jyoungpharm.org The structure-activity relationship (SAR) analyses from these studies suggest that specific substitutions on the benzothiazole ring system are crucial for enhancing these properties. For example, the presence of an amide group and an iodo group on a 2-Iodo benzene (B151609) moiety was found to be impactful for potent analgesic activity. jyoungpharm.org

In vivo Models for Anti-inflammatory Assessment (e.g., Carrageenan-Induced Paw Oedema)

The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity. inotiv.com This model has been instrumental in evaluating the efficacy of novel 1,3-benzothiazole derivatives. In this assay, carrageenan is injected into the paw of a rat, inducing an inflammatory response characterized by edema (swelling). inotiv.com The effectiveness of a test compound is measured by its ability to reduce this swelling over time.

Research on novel benzothiazole derivatives has shown significant inhibition of paw edema in this model. For example, twelve new derivatives of benzothiazole with benzenesulphonamide and carboxamide moieties were synthesized and tested. nih.gov Among them, compounds 17c and 17i showed potent activity, with compound 17c inhibiting carrageenan-induced paw edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov Similarly, another study on five novel benzothiazole derivatives containing benzohydrazide found that compounds 3C and 3E effectively prevented paw edema. jyoungpharm.org Compound 3C demonstrated inhibition of 70.03%, 74.38%, and 78.11% at 1, 2, and 3 hours, respectively, highlighting its strong anti-inflammatory potential. jyoungpharm.org

Table 4: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| 17c | 1 hour | 72% | nih.gov |

| 17c | 2 hours | 76% | nih.gov |

| 17c | 3 hours | 80% | nih.gov |

| 17i | 1 hour | 64% | nih.gov |

| 17i | 2 hours | 73% | nih.gov |

| 17i | 3 hours | 78% | nih.gov |

| 3C | 1 hour | 70.03% | jyoungpharm.org |

| 3C | 2 hours | 74.38% | jyoungpharm.org |

| 3C | 3 hours | 78.11% | jyoungpharm.org |

| 3E | 1 hour | 62.06% | jyoungpharm.org |

| 3E | 2 hours | 71.04% | jyoungpharm.org |

| 3E | 3 hours | 76.14% | jyoungpharm.org |

Antidiabetic Activity Research

The 1,3-benzothiazole scaffold is a subject of ongoing research for the development of novel antidiabetic agents. researchgate.netjocpr.com Derivatives of this compound have been shown to target various pathways involved in glucose metabolism. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. researchgate.net Several of these compounds caused a significant lowering of plasma glucose levels. researchgate.net The proposed mode of action for some of these derivatives is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net

Other research has focused on benzothiazole derivatives that can activate Adenosine 5′-monophosphate activated protein kinase (AMPK), a key target for antidiabetic drugs. acs.org One such derivative, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (compound 34), was found to increase glucose uptake in L6 myotubes in an AMPK-dependent manner and subsequently lowered blood glucose levels in hyperglycemic mice. acs.org In another study using a streptozotocin-induced diabetic rat model, a series of novel benzothiazole derivatives were tested, with several compounds causing a significant reduction in blood glucose over a ten-day period when compared to the standard drug glibenclamide. koreascience.kr The compound designated 3d, which contains a morpholine moiety, exerted the maximum glucose-lowering effect. koreascience.kr

Table 5: Antidiabetic Activity of Selected 1,3-Benzothiazole Derivatives

| Compound/Derivative Class | Model | Key Finding | Mechanism of Action (Proposed) | Reference |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | NIDDM rat model | Significant lowering of plasma glucose | Inhibition of 11β-HSD1 | researchgate.net |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | L6 myotubes & KKAy mice | Increased glucose uptake, lowered blood glucose | AMPK activation | acs.org |

| Benzothiazole derivative (3d) | Streptozotocin-induced diabetic rats | Maximum glucose lowering effect in series | Not specified | koreascience.kr |

| Benzothiazole derivatives (3c, 3e, 3j) | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose | Not specified | koreascience.kr |

Anticonvulsant Properties and Neurological Applications of 1,3-Benzothiazol-5-amine Derivatives

Derivatives of 1,3-benzothiazole have emerged as a significant class of heterocyclic compounds with promising anticonvulsant properties, drawing considerable attention in the field of medicinal chemistry for their potential in managing epilepsy and other neurological disorders. nih.govnih.govmdpi.com The inherent structural features of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications to modulate its biological activity. nih.gov Riluzole, a commercially available drug containing the benzothiazole scaffold, is known for its neuroprotective effects and exhibits a spectrum of anticonvulsant activity similar to phenytoin, further underscoring the therapeutic potential of this chemical class. nih.govnih.gov

Research into novel benzothiazole derivatives has identified several compounds with significant anticonvulsant efficacy in preclinical models. The maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test are standard screening methods used to evaluate the potential of these compounds. For instance, in one study, a series of N-(4-(benzothiazol-2-yl)phenyl)-3-substituted benzenesulfonamides were synthesized and evaluated. Compound 9 from this series was identified as the most potent in the MES model, while compound 8 showed the highest activity in the PTZ test. nih.gov Another study synthesized thirty-four new benzo[d]thiazol-2(3H)-one derivatives and tested their anticonvulsant effects. Compounds 3n and 3q demonstrated the most significant anticonvulsant activity in the MES test, with ED50 values of 46.1 mg/kg and 64.3 mg/kg, respectively. mdpi.com These findings were comparable to established antiepileptic drugs like phenobarbital and valproate. mdpi.com

The mechanism of action for the anticonvulsant effects of benzothiazole derivatives is believed to be multifactorial. Some derivatives may exert their effects by modulating voltage-gated sodium channels, similar to riluzole, which can inhibit glutamate release. nih.gov Other potential mechanisms include the enhancement of GABAergic inhibition or the blockade of excitatory amino acid pathways. The structural diversity of synthesized benzothiazole derivatives, including substitutions at various positions of the benzothiazole ring and the introduction of different side chains, plays a crucial role in determining their potency and neurological profile. mdpi.com For example, the presence of electron-releasing groups on the scaffold has been suggested to enhance anticonvulsant activity. ijper.org

Table 1: Anticonvulsant Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Compound 9 | MES | Most potent in series | nih.gov |

| Compound 8 | PTZ | Most potent in series | nih.gov |

| Compound 3n | MES | ED50: 46.1 mg/kg | mdpi.com |

| Compound 3q | MES | ED50: 64.3 mg/kg | mdpi.com |

| Riluzole | Various | Phenytoin-like spectrum | nih.govnih.gov |

Antileishmanial and Anthelmintic Activities

The therapeutic utility of 1,3-benzothiazole-5-amine derivatives extends to the treatment of parasitic diseases, with significant research demonstrating their potential as both antileishmanial and anthelmintic agents. nih.govnih.govtandfonline.comijnrd.orgnih.govresearchgate.netiaea.orgresearchgate.netnih.govnih.govacs.org Leishmaniasis, a protozoan disease, and helminth infections represent major global health problems, and the development of new, effective chemotherapies is a critical priority. nih.govtandfonline.com

In the context of antileishmanial activity, several studies have synthesized and evaluated benzothiazole derivatives against various Leishmania species. One study reported a series of benzothiazole derivatives with an aromatic hydrazone moiety, where the most potent compound exhibited an IC50 value of 7.70 µM against intracellular amastigotes of L. amazonensis, proving more active than the reference drug miltefosine. nih.gov The mechanism of action for these compounds is thought to involve mitochondrial dysfunction in the parasite. nih.gov Another study investigating (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives found that substitutions on the benzothiazole ring were crucial for activity, with a 6-amino-benzothiazole derivative showing specific anti-amastigote properties. nih.gov Similarly, an evaluation of 22 synthesized benzothiazole derivatives identified compounds 2 , 3 , and 5 as the most active against Leishmania, with IC50 values of 18.32 µM, 21.87 µM, and 19.72 µM, respectively. iaea.orgresearchgate.net

Benzothiazole derivatives have also demonstrated significant efficacy as anthelmintic agents. nih.govtandfonline.comijnrd.orgresearchgate.netnih.govacs.org A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles were synthesized and screened for their anthelmintic activity against the earthworm species Pheretima posthuma. tandfonline.com Compound 22 from this series was identified as the most potent, exhibiting significant activity. tandfonline.com Another study reported the synthesis of novel benzothiazole derivatives, with compounds 3a , 3b , and 3d showing good anthelmintic activity against earthworms, using albendazole as a reference standard. ijnrd.org The structural modifications on the benzothiazole core, particularly substitutions at the 6-position, have been shown to influence the anthelmintic potency of these compounds. tandfonline.com

Table 2: Antileishmanial and Anthelmintic Activity of Selected 1,3-Benzothiazole Derivatives

| Compound | Target Organism | Activity (IC50/Observation) | Reference |

|---|---|---|---|

| Hydrazone Derivative | L. amazonensis (amastigotes) | 7.70 µM | nih.gov |

| Compound 2 | Leishmania species | 18.32 µM | iaea.orgresearchgate.net |

| Compound 3 | Leishmania species | 21.87 µM | iaea.orgresearchgate.net |

| Compound 5 | Leishmania species | 19.72 µM | iaea.orgresearchgate.net |

| Compound 22 | Pheretima posthuma | Most significant in series | tandfonline.com |

| Compound 3a | Earthworms | Good activity | ijnrd.org |

| Compound 3b | Earthworms | Good activity | ijnrd.org |

| Compound 3d | Earthworms | Good activity | ijnrd.org |

Neuroprotective Effects and Potential in Neurodegenerative Conditions

The benzothiazole scaffold is a key structural motif in the development of therapeutic agents for neurodegenerative diseases, most notably Alzheimer's disease. nih.govijper.orgnih.govrsc.orgrsc.orgnih.govijpbs.com The multifactorial nature of these conditions necessitates the development of multi-target-directed ligands (MTDLs), and benzothiazole derivatives have shown promise in this regard. nih.gov

A primary strategy in the design of anti-Alzheimer's agents involves the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govrsc.orgrsc.org Elevated levels of MAO-B have been observed in the brains of Alzheimer's patients. nih.gov Several studies have reported the synthesis of benzothiazole derivatives that effectively inhibit both enzymes. For instance, a series of 14 new benzothiazole derivatives were designed, and compound 4f emerged as a potent dual inhibitor, with IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. nih.govrsc.orgrsc.org This compound's activity was comparable to the standard drugs donepezil and selegiline, respectively. nih.gov

In addition to enzyme inhibition, the ability to prevent the aggregation of amyloid-beta (Aβ) plaques is another crucial therapeutic target in Alzheimer's disease. nih.gov The peripheral anionic site (PAS) of AChE is known to promote Aβ aggregation, and compounds that can interact with this site may offer dual benefits. nih.gov The aforementioned compound 4f was also found to have the potential to inhibit the formation of Aβ plaques. nih.govrsc.orgrsc.org The neuroprotective properties of the benzothiazole ring are also attributed to its ability to act as an amyloid-inhibiting agent. rsc.org The structural similarity of some benzothiazole derivatives to donepezil, a known AChE inhibitor, particularly in terms of length and the presence of secondary amine groups like piperazine, allows them to effectively bind to the active site of the enzyme. nih.gov

Enzyme Inhibition Studies Beyond Antimicrobial Targets

The biological activity of 1,3-benzothiazole-5-amine derivatives is not limited to their antimicrobial and neurological applications. These compounds have been investigated as inhibitors of various other enzymes, demonstrating their versatility as a scaffold for drug design.

Carbonic Anhydrase Inhibition

Benzothiazole-based sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.govtandfonline.comnih.govresearchgate.nettandfonline.com Ethoxzolamide, a known CA inhibitor, features a benzothiazole-6-sulfonamide structure and has served as a lead molecule for the development of novel inhibitors. nih.govresearchgate.net

Research has focused on synthesizing and evaluating various substituted benzo[d]thiazole-5- and 6-sulfonamides for their inhibitory activity against different human CA isoforms, including the cytosolic hCA I, II, and VII, and the tumor-associated hCA IX. nih.govresearchgate.net The inhibition constants (Ki) of these derivatives vary significantly with minor structural modifications. For instance, in one study, 2-amino-benzothiazole-6-sulfonamide derivatives showed potent inhibition of hCA I, with Ki values less than 100 nM. nih.gov For the brain-associated isoform hCA VII, a target for neuropathic pain, a 5-sulfonamide derivative with a bromine substitution (compound 6 ) exhibited a remarkable Ki of 0.8 nM. nih.gov The structure-activity relationship for CA inhibition is complex, with substitutions on the 2-amino group and the position of the sulfonamide group on the benzothiazole ring playing a critical role in determining the inhibitory potency and isoform selectivity. nih.govresearchgate.net

Table 3: Carbonic Anhydrase Inhibition by Selected 1,3-Benzothiazole Derivatives

| Compound | CA Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Compound 2 | hCA I | < 100 nM | nih.gov |

| Compound 12 | hCA I | < 100 nM | nih.gov |

| Compound 6 | hCA VII | 0.8 nM | nih.gov |

| Compound 5 | hCA VII | 31.1 nM | nih.gov |

Monoamine Oxidase (MAO-A) Inhibition

As mentioned in the context of neuroprotection, benzothiazole derivatives are effective inhibitors of monoamine oxidases (MAOs), particularly MAO-B. nih.govrsc.orgrsc.orgresearchgate.netambeed.comdoaj.orgresearchgate.net However, some derivatives also exhibit inhibitory activity against the MAO-A isoform, which is a target for the treatment of depression and anxiety disorders. researchgate.netambeed.com A study on 2-methylbenzo[d]thiazole derivatives identified compound 5e as the most potent MAO-A inhibitor in the series, with an IC50 value of 0.132 µM. researchgate.netambeed.com While many of the synthesized compounds in this study showed high selectivity for MAO-B, the findings indicate that the benzothiazole scaffold can be modified to target MAO-A. researchgate.netambeed.com The development of selective MAO-A inhibitors or dual MAO-A/MAO-B inhibitors from the benzothiazole class could lead to new therapeutic options for a range of neuropsychiatric disorders.

Application as Fluorescent Probes in Biological Systems

The inherent photophysical properties of the benzothiazole ring system make its derivatives attractive candidates for the development of fluorescent probes for bio-imaging. tulane.edunih.govniscpr.res.inrsc.orgniscpr.res.in Fluorescence imaging is a powerful, non-destructive technique used in molecular biology and clinical diagnostics to visualize biological processes in real-time. tulane.edunih.gov

Researchers have synthesized series of fluorescent molecules incorporating the benzothiazole core and have evaluated their properties, such as quantum yield and cellular uptake. tulane.edunih.gov In one study, a benzothiazole derivative, 14B , which featured a conjugate expansion with a (4-aminophenyl)ethynyl group, was identified as a highly effective fluorescent molecule. tulane.edunih.gov This compound exhibited a high fluorescence quantum yield, low cytotoxicity, and produced strong blue and green fluorescence in confocal cell imaging. tulane.edunih.gov Another study reported the synthesis of fifteen benzothiazole-containing compounds via a Suzuki cross-coupling reaction. niscpr.res.inniscpr.res.in These compounds displayed fluorescence emissions in the range of 380 to 450 nm, with compounds 2d , 2e , 2h , and 2k showing particularly good fluorescent properties. niscpr.res.inniscpr.res.in The development of such benzothiazole-based fluorescent probes provides valuable tools for disease research, early diagnosis, and the evaluation of therapeutic efficacy. tulane.edunih.gov

Structure Activity Relationship Sar Studies of 1,3 Benzothiazol 5 Amine Analogs

Influence of the Amino Group Position and Substitution Pattern on Bioactivity

The amino group on the benzothiazole (B30560) scaffold is a key determinant of biological activity, and its position and substitution pattern can significantly modulate the pharmacological properties of the derivatives. The miscellaneous biological effectiveness of benzothiazoles is often determined by the type and position of substituents on the drug's structure, with variations in the second, fifth, and sixth positions allowing for the synthesis of analogs with a wide range of pharmacological properties nih.gov.

Research into the antibacterial properties of benzothiazole derivatives has revealed specific SAR trends related to the amino group. For instance, the introduction of acetamide and Boc-glycin moieties at the 5-position of the benzothiazole ring was found to improve antibacterial action against Enterococcus faecalis nih.gov. In a different study, the presence of a diethylamino group on a benzylidene ring attached to the benzothiazole core augmented the antibacterial activity against K. pneumonia nih.gov. Conversely, modifications can sometimes lead to a decrease in activity. For example, in a series of benzothiazoles containing a sulfonamide group, the replacement of a nitro (-NO2) group with an amino (-NH2) group resulted in a decline in antimicrobial properties ijper.org. This highlights that the electronic nature of the substituent on the amino group is a critical factor.

Furthermore, the amino group can serve as a handle for introducing other functionalities. Diazotization of 2-aminobenzothiazole (B30445) derivatives, a common reaction for aromatic amines, allows for the coupling with other molecules to create novel compounds with potentially enhanced biological activities researchgate.net. The reactivity of the amino group thus provides a versatile platform for creating diverse chemical libraries for biological screening.

Impact of Substituents on the Benzene (B151609) Ring (e.g., Halogens, Electron-Donating/Withdrawing Groups)

Substituents on the benzene portion of the benzothiazole ring system play a pivotal role in tuning the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Halogen atoms are common substituents explored in SAR studies. The presence of an electronegative chloro group at the 5-position of the benzothiazole moiety has been shown to enhance antibacterial activity nih.gov. Similarly, replacing hydrogen with chlorine or fluorine at the 5th position can increase the potency of the compound pharmacyjournal.in. In contrast, some studies suggest that the incorporation of more than one halogen atom or a strong electron-withdrawing group on the benzene ring of a thiazole-phenyl moiety can lead to a dramatic loss of activity, possibly by reducing the electron density of the aromatic system to an unfavorable level science.gov.

Electron-donating groups also significantly impact bioactivity. The introduction of hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) groups at the 6-position has been shown to boost a compound's potency pharmacyjournal.in. A methoxy group at the 4-position was found to increase antibacterial activity, while a chloro group at the same position increased antifungal activity pharmacyjournal.in.

The antiproliferative activity of benzothiazole-based Hsp90 inhibitors has been systematically studied by modifying substituents at the 6-position. An unsubstituted benzene ring at this position resulted in moderate activity, which was significantly improved by introducing various substituents nih.gov.

| Compound | R (Substituent at position 6) | IC50 (µM) in MCF-7 cells nih.gov |

| 5a | Phenyl | 18.9 ± 0.4 |

| 5b | 4-Fluorophenyl | 10.3 ± 0.6 |

| 5c | 4-Chlorophenyl | 7.9 ± 0.5 |

| 5d | 3,4-Dichlorophenyl | 5.3 ± 0.3 |

| 5e | 4-Bromophenyl | 9.0 ± 0.6 |

| 5f | 4-Methylphenyl | 11.2 ± 0.8 |

| 5g | 4-Methoxyphenyl | 2.8 ± 0.1 |

| 5h | 4-(Trifluoromethyl)phenyl | 14.1 ± 1.1 |

| 5i | 4-Nitrophenyl | 11.1 ± 0.4 |

| 5j | 3-Nitrophenyl | 17.5 ± 1.3 |

| 5k | 3-Aminophenyl | 14.5 ± 0.9 |

| 5l | 4-Aminophenyl | 12.1 ± 0.9 |

| 5m | 4-Cyanophenyl | 10.0 ± 0.6 |

Table 1: Antiproliferative activities of benzothiazole analogs with different substituents at the 6-position.

Role of Modifications at the C2 Position of the Thiazole (B1198619) Ring in Modulating Activity